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Compound of Interest

Compound Name: Cox-1-IN-1

Cat. No.: B15137121

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and biological activity of SC-560, a potent and highly selective inhibitor of Cyclooxygenase-1
(COX-1). This document is intended for researchers, scientists, and drug development
professionals interested in the therapeutic potential and experimental applications of selective
COX-1 inhibition.

Introduction to SC-560

SC-560, with the chemical name 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-
(trifluoromethyl)-1H-pyrazole, is a diaryl heterocycle that was identified during the development
of COX-2 selective inhibitors.[1] Unlike other members of its class, SC-560 exhibits high
selectivity for the COX-1 isoform.[2] The cyclooxygenase enzymes, COX-1 and COX-2, are key
to the conversion of arachidonic acid into prostaglandins, which are lipid mediators involved in
a wide range of physiological and pathological processes, including inflammation and pain.[3]
While COX-2 is typically induced during inflammation, COX-1 is constitutively expressed in
most tissues and is responsible for homeostatic functions.[4] The selective inhibition of COX-1
by SC-560 provides a valuable tool for investigating the specific roles of this isoenzyme in
various biological contexts, from inflammation and tumorigenesis to viral infections.[5][6]

Chemical Structure and Physicochemical Properties
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The chemical structure and key physicochemical properties of SC-560 are summarized below.

The molecule's aromaticity and lack of polar functional groups contribute to its low aqueous

solubility.[1]

Property

Value

Reference

Chemical Name

5-(4-chlorophenyl)-1-(4-
methoxyphenyl)-3-
(trifluoromethyl)-1H-pyrazole

[7]

Alternate Names

5-(4-Chlorophenyl)-1-(4-
methoxyphenyl)-3-

trifluoromethyl pyrazole

[7]

CAS Number 188817-13-2 [7]
Molecular Formula C17H12CIFsN20 [7]
Molecular Weight 352.74 g/mol [7]
Appearance White to yellow solid [8]
Purity >98% [7]
Melting Point 62.5°C (onset at 64.18°C) [1]
Water: 0.3 + 0.1 pg/mLDMSO:
Solubility ~20 mafmt (10 109 LNS]E)

mM)Ethanol: Soluble to 25
mMDMF: 150 mg/mL

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CC
(=N2)C(F)
(F)F)C3=CC=C(C=C3)Cl

[5]

InChlKey

PQUGCKBLVKJIMNT-
UHFFFAOYSA-N

[5]

Biological Activity and Mechanism of Action

SC-560 is a potent inhibitor of COX-1, demonstrating approximately 700 to 1,000-fold
selectivity over COX-2.[2][8] Its mechanism of action involves blocking the cyclooxygenase
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active site of the enzyme, thereby preventing the conversion of arachidonic acid to
prostaglandin Hz (PGH?2), the precursor for various prostaglandins and thromboxanes.[2]

Parameter Value Reference
ICs0 (COX-1) 9 nM (0.009 pM) [2][8]

ICs0 (COX-2) 6.3 UM [2][8]
Selectivity (COX-2/COX-1) ~700-fold [2]

Studies have shown that SC-560 can inhibit the proliferation of certain cancer cells, such as
human hepatocellular carcinoma (HCC), and induce apoptosis by decreasing the levels of anti-
apoptotic proteins like survivin and XIAP, and activating caspases 3 and 7.[8][10]

Signaling Pathway of COX-1 Inhibition by SC-560
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Caption: COX-1 converts arachidonic acid to PGHz, which is further metabolized to
prostanoids. SC-560 selectively inhibits COX-1.

Synthesis of SC-560

A multi-step synthesis approach has been described for SC-560, often involving a continuous
flow reaction methodology for the generation of the core pyrazole structure, followed by an
Ulimann coupling.[11][12] While detailed experimental procedures are proprietary, a general
synthetic scheme can be outlined.
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Caption: A generalized workflow for the synthesis of SC-560.

Experimental Protocols

Detailed below are representative protocols for in vitro and in vivo studies involving SC-560.

In Vitro COX-1 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening kits that utilize
SC-560 as a selective COX-1 inhibitor control.[13][14][15]

Objective: To determine the inhibitory effect of a test compound on COX-1 activity by
measuring the fluorescence generated from the peroxidase activity of the enzyme.
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Materials:

Recombinant COX-1 enzyme

o COX Assay Buffer (e.g., 100 mM Tris-HCI, pH 8.0)
e COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
e COX Cofactor (e.g., hematin)

e Arachidonic Acid (substrate)

e SC-560 (positive control for COX-1 inhibition)

e Test compound

 DMSO (solvent)

e 96-well black microplate

o Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:

» Reagent Preparation:

o Prepare working solutions of the test compound and SC-560 in DMSO. Dilute to 10x the
final desired concentration with COX Assay Buffer.

o Prepare the Reaction Master Mix for each well: 76 uL COX Assay Buffer, 1 uL COX Probe,
2 pL diluted COX Cofactor, and 1 pL COX-1 enzyme.

o Prepare the Arachidonic Acid solution by mixing equal volumes of the stock solution and
NaOH, then diluting 1:10 with ddH20.

o Assay Setup:

o Enzyme Control (EC): Add 10 pL of Assay Buffer to assigned wells.
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o Inhibitor Control (IC): Add 10 pL of the diluted SC-560 solution to assigned wells.
o Test Compound (Sample): Add 10 pL of the diluted test compound to assigned wells.

o Add 80 puL of the Reaction Master Mix to all wells.

¢ Initiation and Measurement:

o Initiate the reaction by adding 10 pL of the diluted Arachidonic Acid solution to all wells
simultaneously using a multichannel pipette.

o Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes.
e Data Analysis:

o Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic

curve.

o Determine the percent inhibition for the test compound relative to the Enzyme Control.

Experimental Workflow for In Vitro COX-1 Inhibition
Assay
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Caption: Workflow for a typical in vitro COX-1 inhibitor screening assay.

In Vivo Pharmacokinetic Study in Rats

This protocol is based on published studies investigating the bioavailability of SC-560.[8]

Obijective: To determine the pharmacokinetic profile of SC-560 in rats following oral

administration.
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Animals: Male Sprague-Dawley rats.
Materials:

SC-560

Vehicle for oral administration (e.g., 1% methylcellulose or polyethylene glycol 600)

Blood collection supplies (catheters, syringes, tubes)

HPLC system for sample analysis
Procedure:
e Animal Preparation:
o Acclimate rats to the experimental conditions.
o Fast animals overnight prior to dosing, with free access to water.
o If required, surgically implant a catheter in the jugular vein for serial blood sampling.
e Dosing:

o Prepare a suspension or solution of SC-560 in the chosen vehicle at the desired
concentration (e.g., 10 mg/kg).

o Administer the formulation to the rats via oral gavage.
e Blood Sampling:

o Collect blood samples (e.g., 0.2 mL) via the jugular vein catheter at predetermined time
points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

o Process the blood samples to obtain plasma or serum and store at -80°C until analysis.

o Sample Analysis:
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o Analyze the concentration of SC-560 in the plasma/serum samples using a validated
reverse-phase HPLC method.

o Pharmacokinetic Analysis:

o Use the concentration-time data to calculate key pharmacokinetic parameters, such as
Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area
under the curve), and bioavailability.

Summary and Conclusion

SC-560 is a valuable chemical tool for the specific investigation of COX-1-mediated biological
pathways. Its high potency and selectivity make it an excellent choice for both in vitro and in
vivo studies aimed at elucidating the distinct roles of COX-1. However, researchers should be
mindful of its poor aqueous solubility and low oral bioavailability, which may necessitate careful
formulation for in vivo applications.[1] The information and protocols provided in this guide
serve as a comprehensive resource for the effective utilization of SC-560 in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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